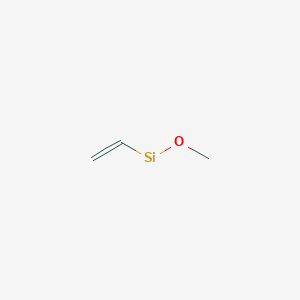
Methoxysilyl-ethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxysilyl-ethylene is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound, in particular, features a methoxy group (-OCH3) attached to a silicon atom, which is further bonded to an ethylene group (-CH=CH2). This unique structure imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxysilyl-ethylene can be synthesized through a one-pot synthesis method. This method involves the catalyzed chain growth of ethylene in the presence of a di(alkenyl)magnesium chain transfer agent and a neodymocene complex. The reaction is followed by efficient deactivation using various silane reagents such as trimethoxymethylsilane, trimethoxyvinylsilane, and tetramethoxysilane . The resulting product is a well-defined α-vinyl,ω-methoxysilyl polyethylene oligomer with high end-group functionalities and crystallinities.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial methods focus on scalability and cost-effectiveness while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methoxysilyl-ethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the methoxy group to other functional groups.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, substituted silanes, and various organosilicon compounds with modified functional groups .
Scientific Research Applications
Methoxysilyl-ethylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and polymers.
Biology: The compound is utilized in the development of biomaterials and tissue engineering scaffolds.
Medicine: this compound derivatives are explored for drug delivery systems and medical implants.
Industry: It is employed in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which methoxysilyl-ethylene exerts its effects involves the interaction of its functional groups with various molecular targets. The methoxy group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These reactions are crucial in the formation of stable and durable materials. The ethylene group provides reactivity, allowing the compound to participate in polymerization and cross-linking reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Similar in structure but lacks the ethylene group.
Vinyltrimethoxysilane: Contains a vinyl group instead of an ethylene group.
Methacryloxypropyltrimethoxysilane: Features a methacryloxy group in place of the ethylene group.
Uniqueness
Methoxysilyl-ethylene is unique due to its combination of a methoxy group and an ethylene group. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its similar counterparts. The presence of the ethylene group enhances its reactivity and versatility in polymerization and material science applications .
Properties
Molecular Formula |
C3H6OSi |
|---|---|
Molecular Weight |
86.16 g/mol |
InChI |
InChI=1S/C3H6OSi/c1-3-5-4-2/h3H,1H2,2H3 |
InChI Key |
BGEYKOJFWGZAFB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















